Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18451165
InChI: InChI=1S/C24H26N2O9S2/c1-15-4-8-18(9-5-15)36(29,30)33-14-21-20(35-37(31,32)19-10-6-16(2)7-11-19)12-22(34-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1
SMILES:
Molecular Formula: C24H26N2O9S2
Molecular Weight: 550.6 g/mol

Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl

CAS No.:

Cat. No.: VC18451165

Molecular Formula: C24H26N2O9S2

Molecular Weight: 550.6 g/mol

* For research use only. Not for human or veterinary use.

Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl -

Specification

Molecular Formula C24H26N2O9S2
Molecular Weight 550.6 g/mol
IUPAC Name [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C24H26N2O9S2/c1-15-4-8-18(9-5-15)36(29,30)33-14-21-20(35-37(31,32)19-10-6-16(2)7-11-19)12-22(34-21)26-13-17(3)23(27)25-24(26)28/h4-11,13,20-22H,12,14H2,1-3H3,(H,25,27,28)/t20-,21+,22+/m0/s1
Standard InChI Key VQRAMBPGTFRTIP-BHDDXSALSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OS(=O)(=O)C4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl (C₂₄H₂₆N₂O₉S₂) features a molecular weight of 550.6 g/mol and adopts the IUPAC name [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate. The compound’s structure integrates two critical elements:

  • Thymine base: A pyrimidine derivative with a methyl group at the 5-position, essential for base-pairing with adenine in DNA.

  • Modified sugar backbone: A 2-deoxy-D-erythro-pentofuranosyl ring with tosyl groups at the 3' and 5' positions, altering steric and electronic properties compared to natural deoxyribose .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₆N₂O₉S₂
Molecular Weight550.6 g/mol
IUPAC Name[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
SolubilityLikely polar organic solvents
StabilityHydrolytically sensitive at unprotected positions

Synthesis and Structural Confirmation

Synthetic Strategy

The synthesis involves multi-step orthogonal protection/deprotection sequences typical of nucleoside analog production:

  • Thymidine functionalization: Introduction of tosyl groups at the 3' and 5' hydroxyl positions using p-toluenesulfonyl chloride under basic conditions.

  • Sugar modification: Stereoselective formation of the erythro-pentofuranosyl configuration via Mitsunobu or similar reactions .

  • Global deprotection: Selective removal of protecting groups while preserving the nucleoside’s integrity .

Critical challenges include avoiding premature deprotection and ensuring regioselective tosylation. Comparative studies on analogous compounds suggest yields of 15–30% for similar multi-step syntheses .

Spectroscopic Characterization

Structural validation employs:

  • ¹H/¹³C NMR: Confirms sugar puckering (C2'-endo vs. C3'-endo) and tosyl group integration.

  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks at m/z 551.12 [M+H]⁺.

  • X-ray Crystallography: Resolves absolute stereochemistry, though no published data exists for this specific compound .

Mechanism of Biological Activity

DNA Replication Interference

As a thymidine analog, the compound incorporates into growing DNA strands during replication. Key disruptive effects include:

  • Chain termination: Bulky tosyl groups introduce steric hindrance, preventing phosphodiester bond formation with subsequent nucleotides .

  • Base-pair mismatch: Altered sugar pucker (C2'-endo) modifies helix geometry, inducing replication errors .

Table 2: Comparative Activity of Nucleoside Analogs

CompoundIC₅₀ (μM)Target
Tos(-3)[Tos(-5)]...N/ADNA polymerase
2'-deoxy-2',2'-difluoro-5-iodouridine3.5 ± 0.0Feline herpes TK
Acyclovir0.02–0.2Herpes simplex TK

Kinase-Dependent Activation

Therapeutic and Research Applications

Anticancer Activity

Mechanistic parallels exist with fluorouracil (5-FU) and gemcitabine:

  • S-phase arrest: Incorporation into tumor DNA triggers checkpoint activation.

  • Synergy with radiotherapy: Radiation-induced DNA damage potentiation observed in similar compounds .

Molecular Biology Tools

Patent literature highlights applications in:

  • Chain-termination sequencing: Modified triphosphates improve read accuracy by reducing polymerase exonuclease activity .

  • Fluorescent probes: Tosyl groups serve as attachment points for fluorophores in real-time PCR monitoring .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Poor bioavailability: High molecular weight (550.6 g/mol) and polarity limit membrane permeability.

  • Metabolic instability: Esterase-mediated tosyl cleavage generates inactive metabolites .

Synthetic Optimization

Emerging strategies include:

  • Prodrug approaches: Phosphoramidate ProTide derivatives to enhance cellular uptake .

  • Targeted delivery: Lipid nanoparticle encapsulation for tumor-selective accumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator